1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile
Overview
Description
Preparation Methods
The synthesis of 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile involves several steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyclopropane derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Chemical Reactions Analysis
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are as follows:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction yields amines.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as 3,4-dihydroxybenzonitrile and 1-(3,4-dihydroxyphenyl)cyclopropane . These compounds share similar structural features but differ in their chemical reactivity and biological activities. The presence of the cyclopropane ring in this compound imparts unique properties, such as increased stability and distinct reactivity patterns .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSLBBGDPLEUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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